molecular formula C19H28N6O B3008440 N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide CAS No. 1214132-52-1

N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide

货号 B3008440
CAS 编号: 1214132-52-1
分子量: 356.474
InChI 键: WWCQIEDFAPXUOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is commonly referred to as CPP-115 and is a derivative of a compound called vigabatrin, which is used in the treatment of epilepsy. CPP-115 has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.

作用机制

CPP-115 works by inhibiting an enzyme called GABA aminotransferase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, reduce the activity of certain brain regions involved in addiction, and reduce the likelihood of seizures.

实验室实验的优点和局限性

One of the main advantages of CPP-115 is its unique mechanism of action, which makes it a promising candidate for the treatment of various neurological disorders. However, there are also some limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

未来方向

There are several future directions for research on CPP-115, including:
1. Further studies on its efficacy in the treatment of various neurological disorders, including addiction and anxiety.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the potential use of CPP-115 in combination with other drugs for the treatment of neurological disorders.
4. Investigation of the long-term effects of CPP-115 on brain function and behavior.
5. Development of new analogs of CPP-115 that have improved efficacy and fewer side effects.
In conclusion, CPP-115 is a promising compound with unique properties that make it a potential candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications.

合成方法

CPP-115 can be synthesized using a simple and efficient method that involves the reaction of vigabatrin with two other chemical compounds. The synthesis process is well-documented in scientific literature and has been optimized to produce high yields of pure CPP-115.

科学研究应用

CPP-115 has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction and has also been shown to have anxiolytic effects.

属性

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrazin-2-ylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-16(18(26)23(2)19(15-20)6-4-3-5-7-19)24-10-12-25(13-11-24)17-14-21-8-9-22-17/h8-9,14,16H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCQIEDFAPXUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1(CCCCC1)C#N)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。